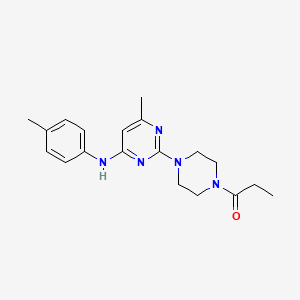![molecular formula C17H18O4 B4974450 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, also known as EEB, is a chemical compound that has been widely used in scientific research. EEB is a benzaldehyde derivative, which is a class of organic compounds that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. EEB is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is not fully understood, but it is believed to be related to its ability to interact with various biomolecules. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to interact with DNA and RNA, which may contribute to its anticancer properties. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been shown to inhibit the activity of various enzymes, including tyrosine kinases, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to have a number of biochemical and physiological effects. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has a number of advantages for use in lab experiments. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is a relatively stable compound that is easy to synthesize and purify. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is also fluorescent, which makes it a useful tool for detecting the presence of various biomolecules. However, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has some limitations as well. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has not been extensively studied in vivo, which limits its potential applications as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research on 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde. One potential area of research is the development of new synthetic methods for 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde that are more efficient and environmentally friendly. Another potential area of research is the development of new applications for 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, such as in the detection of other biomolecules or as a potential therapeutic agent for other diseases. Finally, more research is needed to fully understand the mechanism of action of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, which may lead to the development of more effective anticancer agents.
Métodos De Síntesis
The synthesis of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is a multistep process that involves the reaction of various reagents. The most common method for synthesizing 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is via the reaction of 3-(2-bromoethoxy)benzaldehyde with 2-ethoxyphenol in the presence of a base. This reaction results in the formation of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde as a yellow solid.
Aplicaciones Científicas De Investigación
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been extensively used in scientific research due to its diverse range of applications. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been used as a fluorescent probe for detecting the presence of various biomolecules, including proteins and nucleic acids. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-16-8-3-4-9-17(16)21-11-10-20-15-7-5-6-14(12-15)13-18/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKBBGZPFGUFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6453935 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)
![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,4,6-trimethoxybenzyl)amine](/img/structure/B4974459.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)